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molecular formula C12H13N5O B8328967 5-amino-N-(2-aminopyrimidin-5-yl)-2-methylbenzamide

5-amino-N-(2-aminopyrimidin-5-yl)-2-methylbenzamide

Cat. No. B8328967
M. Wt: 243.26 g/mol
InChI Key: MLMBEHMMCIZMSO-UHFFFAOYSA-N
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Patent
US08492404B2

Procedure details

A round bottom flask equipped with a stir bar was charged with N-(2-aminopyrimidin-5-yl)-2-methyl-5-nitrobenzamide 8 (300 mg, 1.1 mmol), 10% Pd/C (˜150 mg), EtOAc (24 mL) and MeOH (6 mL). The mixture was purged with H2 (3× evacuation and back-fill cycles) then allowed to stir under an H2 balloon. After 24 h, TLC and LCMS indicated that the starting material was completely consumed. The mixture was filtered through a pad of Celite, washing with MeOH and CH2Cl2. Recrystallization from MeOH/CH2Cl2 afforded 5-amino-N-(2-aminopyrimidin-5-yl)-2-methylbenzamide 9 as a pale yellow crystalline solid.
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mg
Type
catalyst
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[CH:6][C:5]([NH:8][C:9](=[O:20])[C:10]2[CH:15]=[C:14]([N+:16]([O-])=O)[CH:13]=[CH:12][C:11]=2[CH3:19])=[CH:4][N:3]=1.CCOC(C)=O>[Pd].CO>[NH2:16][C:14]1[CH:13]=[CH:12][C:11]([CH3:19])=[C:10]([CH:15]=1)[C:9]([NH:8][C:5]1[CH:6]=[N:7][C:2]([NH2:1])=[N:3][CH:4]=1)=[O:20]

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
NC1=NC=C(C=N1)NC(C1=C(C=CC(=C1)[N+](=O)[O-])C)=O
Name
Quantity
24 mL
Type
reactant
Smiles
CCOC(=O)C
Name
Quantity
150 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
6 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
to stir under an H2 balloon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A round bottom flask equipped with a stir bar
CUSTOM
Type
CUSTOM
Details
The mixture was purged with H2 (3× evacuation and back-fill cycles)
CUSTOM
Type
CUSTOM
Details
was completely consumed
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of Celite
WASH
Type
WASH
Details
washing with MeOH and CH2Cl2
CUSTOM
Type
CUSTOM
Details
Recrystallization from MeOH/CH2Cl2

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
NC=1C=CC(=C(C(=O)NC=2C=NC(=NC2)N)C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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